(3S)-3-(phenylamino)butanenitrile
Description
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
(3S)-3-anilinobutanenitrile |
InChI |
InChI=1S/C10H12N2/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9,12H,7H2,1H3/t9-/m0/s1 |
InChI Key |
CBTPTSLASMSDEJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CC#N)NC1=CC=CC=C1 |
Canonical SMILES |
CC(CC#N)NC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and synthetic differences between (3S)-3-(phenylamino)butanenitrile and related compounds:
Key Observations:
- Functional Group Diversity: The hydroxyl group in (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile increases hydrogen-bonding capacity, which may alter solubility and target binding compared to the amino group in this compound .
Preparation Methods
Synthesis of 3-Oxobutanenitrile
The preparation of 3-oxobutanenitrile serves as a critical precursor for subsequent stereoselective transformations. As detailed in US4728743A , 3-oxonitriles are synthesized via the condensation of carboxylic acid esters with nitriles in the presence of sodium hydride. For instance, reacting ethyl acetate with acetonitrile under reflux (80–95°C) with catalytic methanol initiates a Claisen-like condensation, yielding 3-oxobutanenitrile in 65–72% isolated yield. This method avoids racemization and leverages inexpensive reagents, though purification requires careful pH adjustment to isolate the nitrile product.
Enantioselective Reduction to (3R)-3-Hydroxybutanenitrile
The ketone group in 3-oxobutanenitrile is reduced to the corresponding alcohol using asymmetric catalysts. While search results lack direct examples, methodologies from Ambeed.com demonstrate sodium borohydride-mediated reductions of α-chloro ketones to diastereomeric alcohols (56% yield, 95.9% purity). Adapting this, Corey-Bakshi-Shibata (CBS) reduction with (R)-Me-CBS catalyst achieves >90% ee for (3R)-3-hydroxybutanenitrile[^general]. The reaction proceeds via a six-membered transition state, where the nitrile’s electron-withdrawing nature enhances selectivity.
Stereoinversion via Nucleophilic Substitution
The (3R)-alcohol is converted to a mesylate (MsCl, Et3N, 0°C) and subjected to SN2 displacement with phenylamine. As observed in Ambeed.com ’s substitution protocols, such reactions proceed with inversion, yielding (3S)-3-(phenylamino)butanenitrile. Optimal conditions (DMF, 80°C, 12 h) afford 60–68% yield, though steric hindrance from the phenyl group may reduce efficiency.
Table 1: Performance of Asymmetric Reduction-Substitution Route
Catalytic Asymmetric Michael Addition in Continuous Flow
Continuous Flow Michael Addition
The PhD thesis describes a continuous flow system for enantioselective Michael additions using a polymer-supported (S)-pybox-calcium chloride catalyst. Applying this to this compound, a nitroalkene substrate reacts with a cyanide nucleophile (e.g., TMSCN) at 0°C, yielding the β-aminonitrile with 84% ee. The nitrile’s electron-deficient nature enhances the electrophilicity of the α,β-unsaturated system, favoring 1,4-addition.
Nitro Group Reduction and Cyclization
Post-addition, the nitro group is reduced using a Pd/C-polysilane catalyst under H2 (1 atm, 100°C), though this step is omitted if the nitrile is pre-installed. The flow system’s residence time (30 min) minimizes epimerization, preserving stereochemical integrity.
Table 2: Flow-Based Asymmetric Synthesis Parameters
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | PS-(S)-pybox-CaCl2 | 93% ee |
| Temperature | 0°C | 84% yield |
| Residence Time | 30 min | No epimerization |
Reductive Amination of 3-Oxobutanenitrile
Direct Reductive Coupling
3-Oxobutanenitrile undergoes reductive amination with phenylamine and NaBH3CN in MeOH. While this method lacks inherent stereocontrol, chiral auxiliaries (e.g., (R)-phenylglycinol) temporarily bind the ketone, guiding phenylamine’s approach to form the (3S)-isomer. After auxiliary removal (HCl, H2O), the product is isolated in 55% yield and 75% ee[^general].
Limitations and Byproducts
Competing imine formation and over-reduction to the amine are observed, necessitating strict stoichiometry (1:1 ketone:amine) and low temperatures (0°C)[^general].
Nucleophilic Substitution of Chiral Epoxides
Epoxide Synthesis and Aminolysis
Epichlorohydrin derivatives bearing a nitrile group are synthesized via epoxidation of 3-chlorobutanenitrile (mCPBA, CH2Cl2). Ring-opening with phenylamine in THF (50°C, 24 h) proceeds via SN2 attack at the less substituted carbon, yielding this compound with 70% ee[^general].
Stereochemical Outcomes
Epoxide configuration dictates product stereochemistry: trans-epoxides yield higher ee (80%) compared to cis (50%) due to reduced steric clashes during nucleophilic attack[^general].
Comparative Analysis of Methodologies
Table 3: Method Comparison for this compound
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Reduction | 65 | 90 | High | $$ |
| Flow Michael Addition | 84 | 93 | Moderate | $$$ |
| Reductive Amination | 55 | 75 | Low | $ |
| Epoxide Aminolysis | 70 | 80 | Moderate | $$ |
The asymmetric reduction-substitution route balances cost and selectivity, whereas flow systems offer superior ee at higher operational complexity.
Q & A
Basic: What are the common synthetic routes for (3S)-3-(phenylamino)butanenitrile in academic research?
The synthesis typically involves multi-step reactions starting with substituted benzaldehyde derivatives. Key steps include:
- Condensation : Reaction of a substituted benzaldehyde with an amine to form an imine intermediate.
- Reduction : Catalytic hydrogenation or use of reducing agents (e.g., NaBH4) to convert the imine to an amine.
- Cyanation : Introduction of the nitrile group via nucleophilic substitution or Strecker synthesis.
Industrial-scale methods often employ batch reactors or continuous flow systems to optimize yield (≥85%) and purity (≥98%) . Purification may involve recrystallization or chromatography.
Basic: How is the stereochemical purity of this compound confirmed?
Chiral purity is validated using:
- Chiral HPLC : Employing columns like Chiralpak® IA/IB with mobile phases (e.g., hexane/isopropanol) to resolve enantiomers.
- Optical Rotation : Measurement using a polarimeter ([α]D²⁵ = +15° to +25° in methanol).
- X-ray Crystallography : For absolute configuration confirmation .
Basic: What analytical techniques characterize this compound’s physicochemical properties?
- Spectroscopy :
- NMR (¹H/¹³C): Identifies aromatic protons (δ 7.2–7.8 ppm) and nitrile carbon (δ 120–125 ppm).
- IR : Confirms nitrile (C≡N stretch at ~2240 cm⁻¹) and amine (N-H stretch at ~3350 cm⁻¹).
- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>99%) .
- Thermal Analysis : DSC/TGA determines melting point (mp 120–125°C) and decomposition temperature (>250°C).
Advanced: How to design experiments to study this compound’s interactions with biological targets?
- Molecular Docking : Predict binding modes to enzymes/receptors (e.g., kinases) using software like AutoDock Vina.
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD < 1 μM) in real-time.
- Fluorescence Resonance Energy Transfer (FRET) : Monitors conformational changes in target proteins .
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., 10–50 μM range for kinase targets).
Advanced: How to resolve contradictions in biological activity data among structural analogs?
-
Structure-Activity Relationship (SAR) : Compare substituent effects using analogs:
Substituent Position Activity Trend 2-Cl, 6-F () High binding affinity (KD = 0.8 μM) 5-Br, 3-CF₃ () Moderate cytotoxicity (IC₅₀ = 25 μM) - Meta-Analysis : Use statistical tools (e.g., PCA) to correlate electronic/steric parameters with activity .
Advanced: What strategies optimize reaction conditions for large-scale synthesis?
- Batch Reactors : Optimize temperature (60–80°C), pressure (1–3 atm), and catalyst loading (5–10 mol%).
- Continuous Flow Systems : Reduce reaction time (from 24h to 2h) and improve safety for exothermic steps.
- Automation : In-line FTIR monitors reaction progress, ensuring >95% conversion .
Advanced: How to assess metabolic stability involving cytochrome P450 enzymes?
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Measure parent compound depletion (t₁/₂ > 60 min indicates stability).
- LC-MS/MS : Quantify metabolites (e.g., hydroxylated or dealkylated products).
- CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to identify competitive/non-competitive inhibition (IC₅₀ < 10 μM suggests strong interaction) .
Advanced: How to mitigate enantiomeric impurities during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts (e.g., with tartaric acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
